molecular formula C15H19ClO B14645452 3-(4-Hexylphenyl)prop-2-enoyl chloride CAS No. 54256-25-6

3-(4-Hexylphenyl)prop-2-enoyl chloride

Cat. No.: B14645452
CAS No.: 54256-25-6
M. Wt: 250.76 g/mol
InChI Key: BHRKWWLBXDZCST-UHFFFAOYSA-N
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Description

3-(4-Hexylphenyl)prop-2-enoyl chloride is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds It is characterized by the presence of a prop-2-enoyl chloride group attached to a 4-hexylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hexylphenyl)prop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can also be employed to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hexylphenyl)prop-2-enoyl chloride undergoes various chemical reactions typical of acid chlorides and α,β-unsaturated carbonyl compounds. These include:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reaction with water to produce the corresponding carboxylic acid.

    Addition Reactions: Reaction with nucleophiles at the β-carbon due to the conjugated double bond.

Common Reagents and Conditions

    Amines: React to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base.

    Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed

Scientific Research Applications

3-(4-Hexylphenyl)prop-2-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hexylphenyl)prop-2-enoyl chloride involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions, where the prop-2-enoyl chloride group is introduced into an aromatic ring. This reaction is facilitated by the presence of a Lewis acid catalyst such as aluminum chloride, which enhances the electrophilicity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hexylphenyl)prop-2-enoyl chloride is unique due to the presence of the hexylphenyl group, which imparts specific physical and chemical properties

Properties

CAS No.

54256-25-6

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

3-(4-hexylphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C15H19ClO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15(16)17/h7-12H,2-6H2,1H3

InChI Key

BHRKWWLBXDZCST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

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